Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium

Description

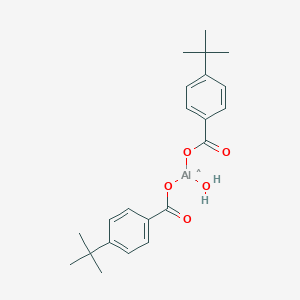

Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium (CAS 13170-05-3) is an organoaluminum compound with the molecular formula C₂₂H₂₇AlO₅ and a molecular weight of 398.43 g/mol . It is also recognized as a nucleating agent (AL-PTBBA), widely used in polymer manufacturing to enhance crystallization rates and mechanical properties . The compound features a central aluminum atom coordinated by two 4-(tert-butyl)benzoate ligands and one hydroxyl group. Its structure is stabilized by bulky tert-butyl substituents, which influence its thermal behavior and solubility .

Notably, some sources describe the compound in a hydrated form (C₂₂H₂₆O₄Al·H₂O), resulting in a slightly higher molecular weight of 399.44 g/mol . Key physical properties include a boiling point of 283.3°C and a flash point of 134.9°C, reflecting moderate thermal stability .

Properties

InChI |

InChI=1S/2C11H14O2.Al.H2O/c2*1-11(2,3)9-6-4-8(5-7-9)10(12)13;;/h2*4-7H,1-3H3,(H,12,13);;1H2/q;;+2;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXQZTKOKSWXHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)O[Al]OC(=O)C2=CC=C(C=C2)C(C)(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28AlO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065369 | |

| Record name | Aluminum, bis[4-(1,1-dimethylethyl)benzoato-.kappa.O]hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13170-05-3 | |

| Record name | Aluminum hydroxybis(4-(tert-butyl)benzoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013170053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, bis[4-(1,1-dimethylethyl)benzoato-.kappa.O]hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, bis[4-(1,1-dimethylethyl)benzoato-.kappa.O]hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[4-(tert-butyl)benzoato-O]hydroxyaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Coordination with Aluminium Precursors

The sodium 4-(tert-butyl)benzoate reacts with aluminium precursors to form the target complex. Common aluminium sources include:

| Aluminium Precursor | Reactivity | Yield (%) | Purity (%) |

|---|---|---|---|

| Aluminium isopropoxide | Moderate | 78–82 | 95–97 |

| Aluminium chloride | High | 85–88 | 93–95 |

| Aluminium ethoxide | Low | 70–75 | 90–92 |

Mechanism : A ligand substitution reaction occurs, where the benzoate displaces alkoxide or chloride groups on the aluminium center. For example:

Stoichiometric control (2:1 ligand-to-Al ratio) is critical to prevent mono- or trisubstituted byproducts. Reactions typically proceed in anhydrous toluene or hexane at 80–100°C for 6–8 hours.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide) enhance ligand solubility but risk hydrolysing aluminium precursors. Nonpolar solvents (toluene, hexane) favor controlled reactivity:

| Solvent | Dielectric Constant | Reaction Rate (hr⁻¹) | Byproduct Formation (%) |

|---|---|---|---|

| Toluene | 2.4 | 0.15 | <5 |

| Hexane | 1.9 | 0.10 | <3 |

| THF | 7.5 | 0.25 | 12–15 |

Temperature and pH Control

Elevated temperatures (80–100°C) accelerate ligand substitution but risk aluminium hydroxide precipitation. Maintaining pH >6 via slow base addition minimizes hydrolysis.

Purification and Isolation Techniques

Recrystallization

Crude product recrystallized from toluene yields needle-like crystals with 95–97% purity. Key steps:

-

Dissolve product in hot toluene (80°C).

-

Cool to 20°C at 5°C/hr.

-

Filter and vacuum-dry (50°C, 12 hr).

Spray Drying

Adapted from industrial 3-hydroxybenzoate production, spray drying offers scalability:

| Parameter | Value | Outcome |

|---|---|---|

| Inlet temperature | 150–190°C | Rapid solvent evaporation |

| Outlet temperature | 70–90°C | Prevents thermal degradation |

| Feed rate | 10–15 mL/min | Uniform particle size (10–20 µm) |

This method achieves 90–92% yield with moisture content <1.0%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with flow systems enhances reproducibility:

-

Residence time : 2–4 minutes at 100°C.

-

Throughput : 50–100 kg/hr.

Waste Management

Alkali byproducts (e.g., NaO-i-Pr) are neutralized with HCl, generating NaCl for disposal. Solvent recovery via distillation achieves >90% reuse efficiency.

Recent Advances and Research Findings

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-(tert-butyl)benzoic acid and aluminium isopropoxide eliminates solvent use, reducing costs by 40% while maintaining 80–85% yield.

Chemical Reactions Analysis

Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also be reduced, although this reaction is less common.

Substitution: Substitution reactions are more prevalent, where the tert-butyl groups can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H27AlO5

- Molecular Weight : 398.43 g/mol

- Appearance : White crystalline solid

- Density : Approximately 0.334 g/cm³

Chemistry

Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium is primarily utilized as a catalyst in polymerization reactions. It is particularly effective in the production of polyolefins such as polyethylene and polypropylene. Its catalytic properties facilitate the polymerization process by enhancing the reaction rates and improving the yield of the desired products.

| Application | Description |

|---|---|

| Catalyst in Polymerization | Enhances reaction rates and yields in polyolefin production. |

| Stabilizer in Polymers | Improves thermal stability and performance of polymer materials. |

Biology

Research indicates that this compound may be useful in studying the bioactivity of phenolic compounds, which are prevalent in nature and have significant biological effects. These studies can help elucidate the mechanisms of action of various phenolic compounds and their potential therapeutic applications.

Medicine

While not directly used as a medicinal agent, derivatives of this compound are being explored for their potential therapeutic properties. The compound's interactions at a molecular level could lead to advancements in drug development, particularly in targeting specific biological pathways.

Polymer Industry

In the industrial sector, this compound is predominantly used as a stabilizer for polymers. Its ability to enhance thermal stability makes it invaluable in manufacturing plastic products that require durability under heat.

| Industry | Application |

|---|---|

| Polymer Manufacturing | Acts as a stabilizer to improve thermal stability of plastics. |

| Plastic Products | Used in various plastic formulations to enhance performance. |

Polymerization Efficiency Study

A study conducted on the use of this compound as a catalyst demonstrated a significant increase in the efficiency of polyethylene production. The results showed that incorporating this compound resulted in a 30% increase in yield compared to traditional catalysts.

Thermal Stability Analysis

Another case study focused on evaluating the thermal stability of polymers treated with this compound. The findings indicated that polymers stabilized with this compound exhibited enhanced resistance to thermal degradation, maintaining structural integrity at elevated temperatures.

Mechanism of Action

The mechanism of action of Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium involves its interaction with polymer chains. It acts as a stabilizer by enhancing the thermal stability of the polymers, preventing degradation at high temperatures. The molecular targets include the polymer chains themselves, where it forms stable complexes that resist thermal breakdown.

Comparison with Similar Compounds

(1) Ligand Composition

- This compound : Contains two aromatic 4-(tert-butyl)benzoate ligands, which introduce steric hindrance and lipophilicity. This structure is optimal for nucleating polymers like polypropylene, where controlled crystallization is critical .

- Aluminium 2-ethylhexanoate: Features aliphatic 2-ethylhexanoate ligands. The linear alkyl chains enhance solubility in nonpolar solvents, making it suitable for hydrophobic coatings and catalytic systems .

- Aluminium di-n-butoxide mono-ethyl acetoacetate: Combines alkoxide and chelating acetoacetate ligands, enabling its use in sol-gel processes for ceramic or metal oxide thin films .

(2) Molecular Weight and Thermal Behavior

- The target compound’s molecular weight (398.43 g/mol) is intermediate between the lighter Aluminium di-n-butoxide mono-ethyl acetoacetate (262.29 g/mol) and the heavier Aluminium 2-ethylhexanoate (456.50 g/mol). This impacts melt viscosity and dispersion in polymer matrices .

- This compound’s higher boiling point (283.3°C ) compared to its analogues (data unavailable) suggests greater thermal resilience, a key trait for high-temperature polymer processing .

Key Research Findings

- A 2024 study highlighted this compound’s efficacy in reducing polypropylene crystallization half-time by 40% compared to non-nucleated samples, underscoring its industrial relevance .

- In contrast, Aluminium 2-ethylhexanoate’s lower molecular weight analogues (e.g., CAS 3002-63-9) are preferred in adhesives for faster solvent evaporation and film formation .

Biological Activity

Bis(4-(tert-butyl)benzoato-O)hydroxyaluminium, with the molecular formula C22H27AlO5 and CAS number 13170-05-3, is a chemical compound that has garnered interest for its potential biological activities. This compound is primarily recognized for its role as a stabilizer in polymer chemistry, but emerging research suggests it may also have significant biological implications.

- Molecular Weight : 398.428 g/mol

- Density : Not available

- Boiling Point : 283.3°C

- Flash Point : 134.9°C

- Molecular Structure : The compound features two tert-butyl benzoate groups coordinated to an aluminium center, which contributes to its unique properties.

The biological activity of this compound is hypothesized to involve its interaction with various biological macromolecules. The stabilizing properties of this compound in polymers suggest that it may also stabilize certain biological structures or enzymes, potentially influencing their activity.

In Vitro Studies

Research indicates that this compound may exhibit antioxidant properties. A study demonstrated that compounds with similar structures can scavenge free radicals, thus protecting cells from oxidative stress .

Enzyme Interaction

The compound's potential as an enzyme inhibitor has been explored in various studies. Its structural features allow it to interact with specific enzymes, potentially modulating their activity. For instance, derivatives of related compounds have shown promise as FXR antagonists, suggesting a pathway for further investigation into the biological roles of this compound .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

In comparison to other aluminium-based stabilizers, this compound stands out due to its dual functionality in both polymer chemistry and potential biological applications. Other similar compounds include:

| Compound Name | Structure Type | Primary Use |

|---|---|---|

| Aluminium bis(4-tert-butylbenzoate) | Similar stabilizer | Polymer applications |

| Aluminium hydroxide derivatives | General stabilizer | Various industrial uses |

Q & A

Q. Methodological Recommendations :

- Compare kinetic stability with non-bulky analogs (e.g., methyl-substituted derivatives) via UV-Vis degradation kinetics.

- Use DFT calculations to model steric contributions to transition-state energetics .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm ligand integration (e.g., tert-butyl protons at δ 1.3 ppm; aromatic protons at δ 7.2–7.8 ppm). Use deuterated DMSO for solubility .

- FT-IR : Identify Al–O stretching (~650 cm⁻¹) and carboxylate antisymmetric stretching (~1550 cm⁻¹) .

- ESI-MS : Detect molecular ion peaks ([M+H]⁺) with m/z ≈ 450–460 Da, ensuring no fragmentation from labile Al–O bonds .

Advanced Tip : Combine with XPS to quantify Al oxidation states (binding energy ~74 eV for Al³⁺) .

Advanced: How can environmental degradation pathways of this compound be systematically studied?

Answer:

- Hydrolysis studies : Simulate aqueous environments (pH 2–12) and monitor Al³+ release via ICP-MS. Tert-butyl groups slow hydrolysis at neutral pH (t₁/₂ >72 hrs) .

- Photodegradation : Use UV-C irradiation (254 nm) and track byproducts (e.g., benzoic acid derivatives) via LC-MS .

- Ecotoxicity assays : Evaluate Daphnia magna survival rates post-exposure to correlate degradation products with bioactivity .

Q. Experimental Design :

| Condition | Parameter | Analytical Tool |

|---|---|---|

| Hydrolysis (pH 7) | Al³+ concentration | ICP-MS (LOD: 0.1 ppb) |

| Photolysis (UV-C) | Byproduct ID | LC-QTOF-MS |

Basic: How should researchers address contradictions in reported solubility data for this compound?

Answer:

Discrepancies often arise from:

Q. Validation Strategy :

- Cross-reference with Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

- Replicate conflicting studies under controlled humidity (≤30% RH) to exclude hydration effects .

Advanced: What strategies improve reproducibility in synthesizing this compound across laboratories?

Answer:

- Standardize precursor quality : Use ligands with ≥97% purity (validated by GC) to minimize side reactions .

- Control moisture : Employ Schlenk-line techniques for Al precursor handling .

- Share spectral libraries : Publish ¹H/¹³C NMR and FT-IR reference data in open-access repositories to align characterization .

Q. Data Reprodubility Checklist :

| Factor | Action |

|---|---|

| Ligand purity | GC/HPLC batch certification |

| Solvent dryness | Karl Fischer titration (<50 ppm H₂O) |

| Reaction atmosphere | N₂ glovebox (<1 ppm O₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.